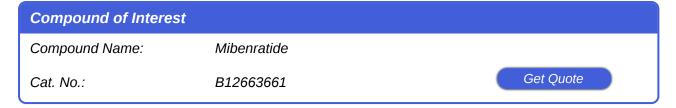


Mifepristone's interaction with other steroid receptors

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An In-depth Technical Guide to Mifepristone's Interaction with Other Steroid Receptors

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid renowned for its potent antagonist activity at the progesterone receptor (PR), which has led to its primary clinical application in medical termination of pregnancy.[1][2][3][4] However, its molecular structure allows for significant cross-reactivity with other members of the steroid receptor superfamily, notably the glucocorticoid receptor (GR) and the androgen receptor (AR).[2][5] This guide provides a detailed technical overview of mifepristone's interactions with these non-progesterone steroid receptors, summarizing key quantitative data, outlining experimental methodologies used for characterization, and illustrating the underlying molecular pathways. This information is critical for researchers and drug development professionals exploring the broader therapeutic potential and off-target effects of mifepristone.

Interaction with the Glucocorticoid Receptor (GR)

Mifepristone was initially developed in a research program seeking a compound with antiglucocorticoid properties.[3] It is a powerful competitive antagonist of the glucocorticoid receptor, binding with a higher affinity than the natural ligand, cortisol, and even the synthetic glucocorticoid, dexamethasone.[6] This potent antagonism forms the basis of its FDA-approved use in managing hyperglycemia in patients with Cushing's syndrome.[1][7][8][9]

Mechanism of Action and Binding Affinity



Mifepristone binds to the ligand-binding domain of the cytosolic GR.[8] This binding prevents the receptor from undergoing the complete conformational change required for full agonist activity.[2][10] While the mifepristone-bound GR can still translocate to the nucleus and bind to DNA at Glucocorticoid Response Elements (GREs), it fails to efficiently recruit the coactivators necessary for gene transcription.[11] Instead, it can promote the binding of corepressors, further inhibiting gene expression.[12]

The binding affinity of mifepristone for the GR is comparable to its affinity for the PR, and significantly higher than that of dexamethasone.[13] Doses of 4.5 mg/kg or greater in humans can result in a compensatory elevation of adrenocorticotropic hormone (ACTH) and cortisol due to the blockade of the negative feedback loop at the pituitary and hypothalamus.[5]

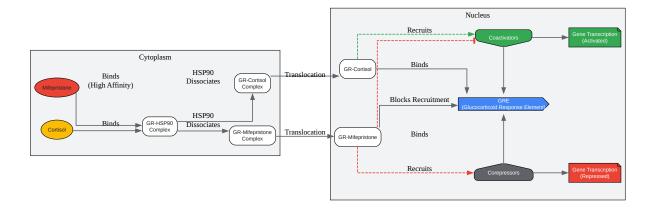
Under certain experimental conditions, particularly in cells overexpressing the GR, mifepristone can exhibit partial agonist activity.[14][15] The degree of this agonist activity is dependent on the cellular concentration of the GR.[14]

Quantitative Data: Glucocorticoid Receptor Interaction

Parameter	Ligand	Receptor	Value	Species/Sy stem	Reference
Binding Affinity (Ki)	Mifepristone	Glucocorticoi d Receptor (GR)	~2 nM	Native Receptors	[13]
Relative Binding Affinity	Mifepristone vs. Dexamethaso ne	Glucocorticoi d Receptor (GR)	>3 times higher than dexamethaso ne	Not Specified	[6]
Functional Activity	Antagonist	Glucocorticoi d Receptor (GR)	Potent Antagonist	In vitro & in vivo	[16]
Partial Agonist Activity	Agonist	Glucocorticoi d Receptor (GR)	Dependent on GR concentration	COS-7 cells, E8.2.A3 cell clones	[14]



Signaling Pathway Visualization



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Caption: Mifepristone's antagonistic action on the Glucocorticoid Receptor signaling pathway.

Interaction with the Androgen Receptor (AR)

Mifepristone also exhibits weak but significant antiandrogenic activity.[5] It acts as a competitive antagonist at the androgen receptor, and studies have demonstrated its potential to inhibit androgen-mediated processes.[17][18] This interaction is of particular interest for its potential therapeutic applications, such as in prostate cancer.[17]

Mechanism of Action and Binding Affinity







Mifepristone functions as a potent antiandrogen by directly competing with androgens for binding to the AR.[17][18] Its relative binding affinity for the AR is comparable to that of cyproterone acetate and higher than hydroxyflutamide and bicalutamide.[18] Upon binding, mifepristone inhibits the agonist-induced N-terminal/C-terminal (N/C) interaction of the AR, which is crucial for receptor activation. While mifepristone alone does not induce interaction between the AR and coactivators, it effectively inhibits the recruitment of coactivators like TIF2 and β -catenin induced by androgens.[18]

A key feature of its mechanism is the enhanced interaction it promotes between the AR and corepressors, such as NCoR (nuclear receptor corepressor) and SMRT (silencing mediator for retinoid and thyroid hormone receptors).[17][18] This recruitment of corepressors is more pronounced with mifepristone than with other antiandrogens like hydroxyflutamide and bicalutamide, contributing to its strong antagonist effect.[18]

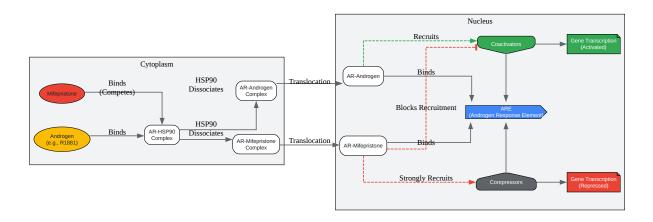
Quantitative Data: Androgen Receptor Interaction



Parameter	Ligand	Receptor	Value/Effect	Species/Sy stem	Reference
Relative Binding Affinity	Mifepristone	Androgen Receptor (AR)	Comparable to cyproterone acetate; higher than hydroxyfluta mide & bicalutamide	In vitro binding assay	[18]
Functional Activity	Antagonist	Androgen Receptor (AR)	Potent antagonist with minimal agonist activity	LNCaP cells, CV-1 cells	[17]
Coactivator Interaction	Antagonist	AR-TIF2, AR- β-catenin	Inhibits R1881- induced interaction	Mammalian two-hybrid assay	[17][18]
Corepressor Interaction	Agonist	AR-NCoR, AR-SMRT	Strongly induces interaction	Mammalian two-hybrid assay, Co-IP	[17][18]
Transcription al Activity	Antagonist	Androgen- responsive promoters	Dose- dependent inhibition of R1881- induced transcription	In vitro	[18]

Signaling Pathway Visualization





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Caption: Mifepristone's antiandrogenic action on the Androgen Receptor signaling pathway.

Interaction with the Mineralocorticoid Receptor (MR)

Current evidence indicates that mifepristone does not bind to the mineralocorticoid receptor.[6] However, it can indirectly affect the mineralocorticoid pathway, particularly during high-dose treatment for Cushing's syndrome. The mifepristone-induced blockade of the GR leads to a surge in circulating cortisol.[3][7] These high levels of cortisol can overcome the enzymatic barrier of 11β-hydroxysteroid dehydrogenase type 2 in mineralocorticoid-sensitive tissues and bind to and activate the MR, potentially leading to side effects such as hypokalemia.[7][19] This effect is not due to a direct interaction with the MR but is a consequence of the GR blockade. [20][21]



Experimental Protocols

The characterization of mifepristone's interaction with steroid receptors relies on established in vitro assays. The following sections detail the generalized protocols for two key experimental methods.

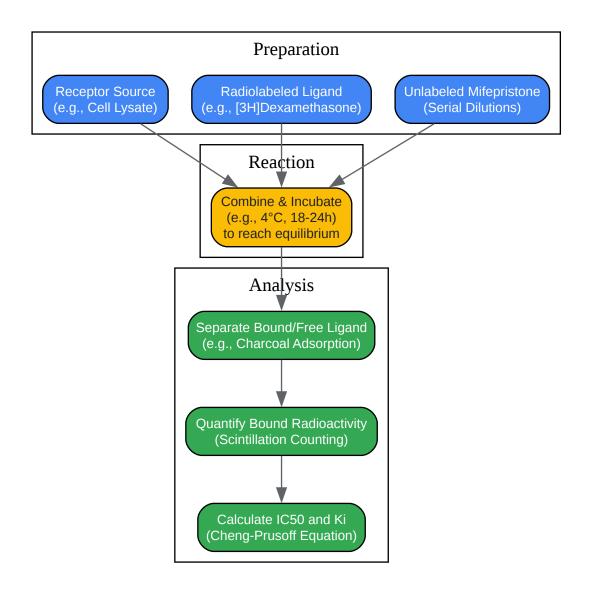
Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of mifepristone for a specific steroid receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

- Receptor Preparation: A source of the target receptor is required, typically from cell lysates (e.g., from cells overexpressing the receptor) or purified receptor protein.
- Reaction Mixture: In assay tubes, combine the receptor preparation, a fixed concentration of a specific radiolabeled ligand (e.g., [3H]dexamethasone for GR, [3H]R1881 for AR), and varying concentrations of unlabeled mifepristone.
- Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
- Separation: Separate receptor-bound radioligand from unbound radioligand. A common method is hydroxylapatite adsorption or dextran-coated charcoal, which binds the free radioligand, followed by centrifugation.
- Quantification: Measure the radioactivity in the supernatant (bound fraction) using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the
 mifepristone concentration. The IC50 (concentration of mifepristone that inhibits 50% of
 specific binding) is determined using non-linear regression. The Ki is then calculated using
 the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
 radioligand and Kd is its dissociation constant.





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Caption: Workflow for a competitive radioligand binding assay.

Reporter Gene Assay

This cell-based functional assay measures the ability of mifepristone to either activate (agonist) or inhibit (antagonist) receptor-mediated gene transcription.

Methodology:

 Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, CV-1) that lacks endogenous expression of the target receptor.
 [22] Co-transfect the cells with two plasmids:

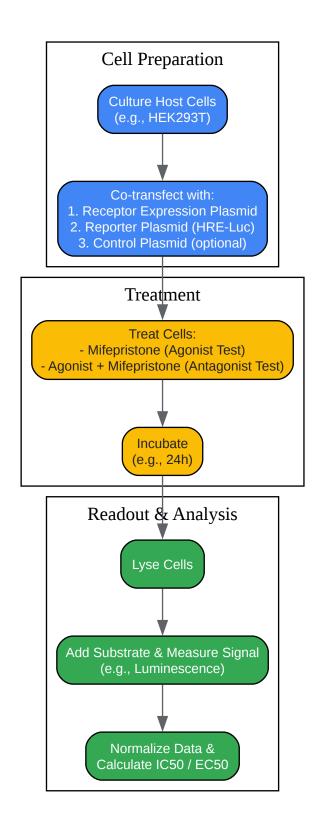
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- An expression vector containing the full-length cDNA for the steroid receptor of interest (e.g., human GR or AR).
- A reporter vector containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple copies of the hormone response element (e.g., GREs or AREs).[23]
- Optionally, a third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.[23]
- Treatment: After allowing time for plasmid expression (e.g., 24 hours), treat the cells with:
 - Agonist mode: Varying concentrations of mifepristone alone to test for agonist activity.
 - Antagonist mode: A fixed concentration of a known agonist (e.g., dexamethasone for GR,
 R1881 for AR) plus varying concentrations of mifepristone.
- Incubation: Incubate the treated cells for a period sufficient for transcriptional activation and reporter protein accumulation (e.g., 16-24 hours).[22]
- Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed reporter protein.[24]
- Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for firefly luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader. [24]
- Data Analysis: Normalize the experimental reporter signal to the control reporter signal (if used). For antagonist mode, plot the percentage of inhibition versus the logarithm of the mifepristone concentration to determine the IC50. For agonist mode, plot the signal versus the logarithm of the mifepristone concentration to determine the EC50.





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Caption: Workflow for a steroid receptor reporter gene assay.



Conclusion

Mifepristone's pharmacological profile extends significantly beyond its well-known antiprogestogenic effects. It is a potent antagonist of the glucocorticoid receptor and a notable, albeit weaker, antagonist of the androgen receptor.[2][5][17] It displays minimal to no direct interaction with the mineralocorticoid receptor.[6] This cross-reactivity is clinically relevant, underpinning its use in Cushing's syndrome and suggesting potential applications in conditions like prostate cancer.[7][17] For researchers and drug developers, a thorough understanding of these off-target interactions is essential for optimizing therapeutic strategies, anticipating potential side effects, and guiding the development of more selective second-generation steroid receptor modulators.

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